molecular formula C10H8BrNO3 B1415945 Methyl 3-bromo-2-cyano-4-methoxybenzoate CAS No. 1807027-66-2

Methyl 3-bromo-2-cyano-4-methoxybenzoate

Cat. No.: B1415945
CAS No.: 1807027-66-2
M. Wt: 270.08 g/mol
InChI Key: MGTFNIVYGPQMFR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-4-methoxybenzoate: is an organic compound with the molecular formula C10H8BrNO3 . It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a methoxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-bromo-2-cyano-4-methoxybenzoate typically begins with commercially available starting materials such as 3-bromo-4-methoxybenzoic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Methyl 3-bromo-2-cyano-4-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-amino-2-cyano-4-methoxybenzoate.

    Reduction: 3-bromo-2-amino-4-methoxybenzoate.

    Oxidation: 3-bromo-2-cyano-4-carboxybenzoate.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s structure allows it to be a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-4-methoxybenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, if used as a drug candidate, it would interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: Lacks the cyano group, making it less reactive in certain types of chemical reactions.

    Methyl 3-cyano-4-methoxybenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Methyl 3-bromo-2-cyano-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, altering its chemical properties and reactivity.

Uniqueness: Methyl 3-bromo-2-cyano-4-methoxybenzoate is unique due to the presence of both a bromine atom and a cyano group, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-bromo-2-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-8-4-3-6(10(13)15-2)7(5-12)9(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTFNIVYGPQMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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